Chrysomycin B

Overview

Description

Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncas. It has shown significant antibacterial activity and the ability to inhibit the growth of mammalian tumors, such as P388 leukemia in mice .

Mechanism of Action

Target of Action

Chrysomycin B, also known as Albacarcin M, primarily targets Mycobacterium tuberculosis . It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . The compound also exhibits potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .

Mode of Action

This compound exerts its antimicrobial activity by interacting with DNA at specific sequences and inhibiting the topoisomerase . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. By inhibiting this enzyme, this compound interferes with the normal cell cycle, leading to the death of the bacteria .

Biochemical Pathways

This compound affects the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors . It directly binds to GlmU and DapD, which are involved in these pathways, and inhibits the acetyltransferase activities by competition with their mutual substrate acetyl-CoA . This disruption of critical cellular processes leads to the bactericidal effect of this compound .

Pharmacokinetics

A study on chrysomycin a, a closely related compound, showed that the formulation of chrysomycin a into a self-micelle solid dispersion improved its solubility and enhanced its oral bioavailability . Similar strategies might be applicable to this compound to improve its bioavailability.

Result of Action

The primary result of this compound’s action is the death of the targeted bacteria. It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . It also shows potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound was isolated from an actinomycete found in a coastal area in Kerala , suggesting that the production of this compound might be influenced by the marine environment.

Biochemical Analysis

Biochemical Properties

Chrysomycin B plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the catalytic activity of human topoisomerase II . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of transplantable tumors in mice . It also causes DNA damage in the human lung adenocarcinoma A549 cell line and inhibits topoisomerase II .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Albacarcin M is synthesized through the fermentation of Streptomyces albaduncas strain C-38291 (ATCC 39151) . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions to produce the desired compound. The compound is then isolated and purified from the fermentation broth.

Chemical Reactions Analysis

Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Albacarcin M has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polycyclic antibiotics. In biology and medicine, it is investigated for its antitumor and antibacterial properties. Albacarcin M has shown potential in inhibiting the growth of various cancer cells and bacteria, making it a promising candidate for developing new therapeutic agents .

Comparison with Similar Compounds

Albacarcin M is structurally similar to other polycyclic antibiotics such as gilvocarcin V and chrysomycin B. These compounds share a common aglycone moiety and exhibit similar biological activities. Albacarcin M is unique in its specific molecular structure and the particular strain of Streptomyces used for its production .

Similar Compounds::- Gilvocarcin V

- This compound

- Ravidomycin Ia

- Virenomycin

Biological Activity

Chrysomycin B, a member of the chrysomycin family of compounds, is derived from the actinobacteria Streptomyces species. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of antibacterial and antitumor effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

1. Overview of this compound

This compound is a C-glycoside polyketide known for its structural complexity and unique pharmacological properties. It is primarily isolated from marine-derived Streptomyces strains and has been studied for its potential as an anti-tuberculosis agent and its cytotoxic effects on cancer cells.

2. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness has been quantified in several studies:

- Minimum Inhibitory Concentrations (MICs) :

Table 1: Antibacterial Activity of this compound and Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | >64 |

| 4'-acetyl-chrysomycin B | MRSA | 2 |

| 4'-acetyl-chrysomycin A | Various Gram-positives | 0.5 - 2 |

3. Antitumor Activity

This compound also demonstrates notable cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research:

- Cytotoxicity : The acetylated analogs of this compound showed enhanced cytotoxic effects, with IC50 values less than 10 ng/mL against several cancer types .

- Mechanism of Action : Studies suggest that this compound may disrupt cellular metabolism and increase oxidative stress in cancer cells, leading to cell death .

Table 2: Cytotoxicity of this compound and Analogues

| Compound | Cancer Cell Line | IC50 (ng/mL) |

|---|---|---|

| This compound | Various | <10 |

| Acetylated Analog | Various | <10 |

4. Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways, such as glutaminase and hexokinase, which are crucial for tumor growth .

- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in glioma cells, leading to oxidative damage and apoptosis .

5. Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- A study demonstrated that acetylated derivatives of this compound were effective against multidrug-resistant strains of Mycobacterium tuberculosis, with promising results in preclinical models .

- Another investigation focused on the compound's impact on glioblastoma cells, revealing that it reshapes cellular metabolism and enhances oxidative stress, contributing to reduced tumor growth in vivo .

Properties

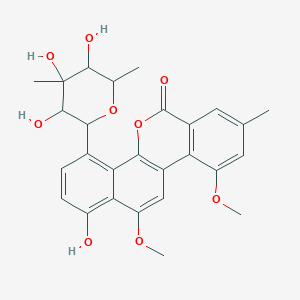

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPYMDSMDBCKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918862 | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83852-56-6, 92934-54-8 | |

| Record name | Chrysomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albacarcin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.